5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

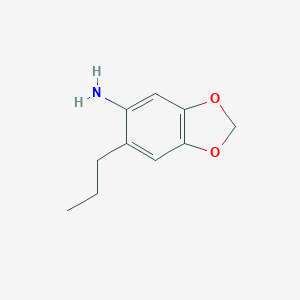

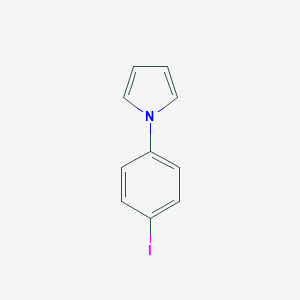

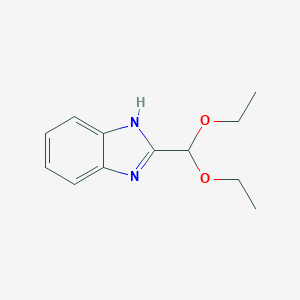

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a type of organic compound known as a pyrazole. Pyrazoles are heterocyclic compounds with a 5-membered ring which contains three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile would likely consist of a pyrazole ring attached to a nitrophenyl group and a nitrile group .Chemical Reactions Analysis

Again, while specific reactions involving 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile are not available, pyrazoles in general can undergo a variety of chemical reactions, including nucleophilic substitutions, oxidations, and reductions .Scientific Research Applications

Antiviral Evaluation

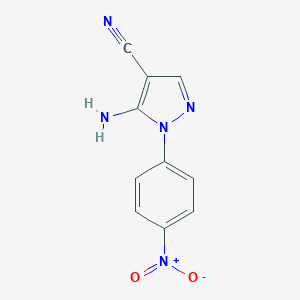

A precursor, 6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile, was used to prepare novel 3,7‐dimethyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives. These derivatives, along with their N2‐ and C5‐S‐acyclic nucleosides, were evaluated for antiviral activity against Herpes Simplex Virus type-1 (HSV‐1) (Shamroukh et al., 2007).

Molecular Structure Analysis

The molecular structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile was analyzed through spectroscopic studies and computational approaches, including density functional theory (DFT) and Hartree-Fock (HF) methods. This research provided insights into the electronic properties, such as HOMO and LUMO energies, and the stability of the molecule (Al‐Azmi & Shalaby, 2018).

Green Synthetic Methods

Microwave-assisted green chemistry was applied to synthesize Schiff base scaffolds of pyrazole nuclei, showing the compound's versatility in developing pharmacophores with potential neurodegenerative, anti-microbial, and anti-cancer activities (Karati, Kumar, & Mahadik, 2022).

Antimicrobial Activity

Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds were evaluated for their antimicrobial activity, demonstrating significant potential in this area (Puthran et al., 2019).

Catalytic Applications

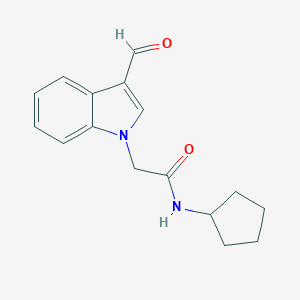

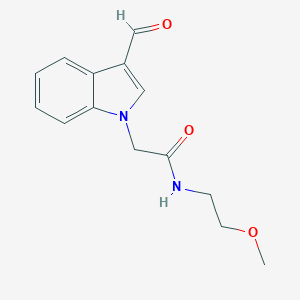

A novel one-pot multicomponent synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives was developed using alumina–silica-supported MnO2 as a recyclable catalyst in water. This method highlights the compound's applicability in environmentally friendly synthetic processes (Poonam & Singh, 2019).

properties

IUPAC Name |

5-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPYCPXMCXWPHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277262 |

Source

|

| Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5394-41-2 |

Source

|

| Record name | 5394-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)

![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)

![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)